molecular formula C6H3ClF4N2O B3287555 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine CAS No. 84737-35-9

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine

Cat. No.: B3287555
CAS No.: 84737-35-9
M. Wt: 230.55 g/mol
InChI Key: PWNOIGQLJXJMBK-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chlorine, fluorine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursorsFor example, the compound can be synthesized by reacting 5-chloro-2,4,6-trifluoropyrimidine with methanol in the presence of a base to introduce the methoxy group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium methoxide), oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electronegative fluorine and chlorine atoms can enhance binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both methoxy and trifluoromethyl groups can influence its electronic properties and interactions with other molecules, making it a versatile compound for various applications.

Properties

IUPAC Name

5-chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF4N2O/c1-14-4-2(7)3(6(9,10)11)12-5(8)13-4/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNOIGQLJXJMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1Cl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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